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Compound of Interest

Compound Name: 2-(Boc-aminomethyl)phenol

Cat. No.: B023814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(tert-Butoxycarbonyl-aminomethyl)phenol, commonly referred to as 2-(Boc-
aminomethyl)phenol, is a versatile bifunctional building block in medicinal chemistry and drug

discovery. Its structure, featuring a nucleophilic phenolic hydroxyl group and a Boc-protected

primary amine, allows for sequential and regioselective modifications. This enables the

synthesis of a diverse library of compounds. The ortho relationship between the aminomethyl

and hydroxyl substituents provides a scaffold that can effectively chelate metal ions or present

functionalities in a specific spatial arrangement for optimal interaction with biological targets.

The aminophenol motif is present in numerous biologically active molecules, exhibiting a wide

range of therapeutic properties, including anti-inflammatory, anticancer, and enzyme inhibitory

activities. The Boc protecting group offers a robust and reliable method for masking the amine's

reactivity, which can be readily removed under acidic conditions, facilitating further

derivatization. This application note provides detailed protocols for the derivatization of 2-(Boc-
aminomethyl)phenol, focusing on O-alkylation, and discusses the potential biological

applications of the resulting compounds.
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The following table summarizes quantitative data for a representative series of O-alkylated

derivatives synthesized from 2-(Boc-aminomethyl)phenol. The yields are typical for

Williamson ether synthesis under the specified conditions. The biological activity data are

representative values for analogous compounds against a common cancer-related kinase,

illustrating the potential of this scaffold.

Compound
ID

R-Group
(Alkyl
Halide)

Yield (%) Purity (%)
Biological
Target

IC₅₀ (nM)

1a Methyl (CH₃I) 92 >98 RET Kinase 150

1b
Ethyl

(CH₃CH₂Br)
89 >97 RET Kinase 125

1c Benzyl (BnBr) 85 >98 RET Kinase 75

1d
4-

Fluorobenzyl
82 >97 RET Kinase 50

1e

2-

Naphthylmeth

yl

78 >95 RET Kinase 30

Experimental Protocols
Protocol 1: Boc Protection of 2-(Aminomethyl)phenol
This protocol describes the protection of the primary amine of 2-(aminomethyl)phenol to yield

the starting material, 2-(Boc-aminomethyl)phenol.

Materials:

2-(Aminomethyl)phenol

Di-tert-butyl dicarbonate (Boc₂O)

Sodium bicarbonate (NaHCO₃)

Tetrahydrofuran (THF)
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Water (deionized)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Procedure:

Dissolve 2-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of THF (10 mL) and

water (5 mL) in a round-bottom flask.

Add sodium bicarbonate (2.0 mmol, 168 mg) to the solution.

To the stirred suspension, add di-tert-butyl dicarbonate (1.1 mmol, 240 mg).

Stir the mixture vigorously at room temperature overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, remove the THF under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain 2-(Boc-aminomethyl)phenol as a

solid, which can be used in the next step without further purification.

Protocol 2: O-Alkylation of 2-(Boc-aminomethyl)phenol
(Williamson Ether Synthesis)
This protocol details the selective O-alkylation of the phenolic hydroxyl group.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b023814?utm_src=pdf-body
https://www.benchchem.com/product/b023814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2-(Boc-aminomethyl)phenol (from Protocol 1)

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Alkyl halide (e.g., benzyl bromide)

Round-bottom flask

Magnetic stirrer and stir bar

Nitrogen atmosphere setup (e.g., balloon or manifold)

Ice bath

Procedure:

Under a nitrogen atmosphere, suspend sodium hydride (1.2 mmol, 48 mg of 60% dispersion)

in anhydrous THF (10 mL) in a dry round-bottom flask.

Cool the suspension to 0 °C using an ice bath.

Dissolve 2-(Boc-aminomethyl)phenol (1.0 mmol) in anhydrous THF (5 mL) and add it

dropwise to the NaH suspension.

Stir the mixture at 0 °C for 30 minutes.

Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final bioactive

primary amine.

Materials:

O-alkylated intermediate (from Protocol 2)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Saturated sodium bicarbonate solution

Round-bottom flask

Magnetic stirrer and stir bar

Procedure:

Dissolve the O-alkylated intermediate (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

Add trifluoroacetic acid (5.0 mmol, 0.37 mL) to the solution.

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

Once the deprotection is complete, carefully neutralize the reaction with a saturated sodium

bicarbonate solution until effervescence ceases.

Extract the product with DCM (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the final product by column chromatography or recrystallization as needed.

Mandatory Visualizations
Synthesis of Bioactive Amines from 2-(Aminomethyl)phenol
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Caption: Synthetic workflow for O-alkylated derivatives.
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Caption: Inhibition of a receptor tyrosine kinase pathway.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Bioactive
Compounds from 2-(Boc-aminomethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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